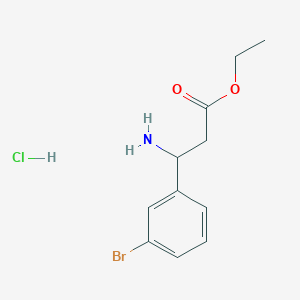

Ethyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride

Description

Ethyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride is a β-amino acid ester hydrochloride salt with the molecular formula C₁₁H₁₅BrClNO₂ and a molecular weight of 308.60 g/mol . Structurally, it features a 3-bromophenyl group attached to a propanoate backbone, with an ethyl ester and a protonated amino group stabilized by hydrochloric acid. The bromine atom at the meta position of the aromatic ring contributes to its distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis .

Key properties include:

Properties

IUPAC Name |

ethyl 3-amino-3-(3-bromophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2.ClH/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8;/h3-6,10H,2,7,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEFTGPNFZHTDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=CC=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Steps and Reaction Conditions

| Step | Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of ethyl 3-(3-bromophenyl)propanoate | Starting from 3-bromobenzaldehyde and ethyl cyanoacetate; reflux in ethanol for 6 hours | 75–80 | Condensation reaction forming ester backbone |

| 2 | Amination of ester to introduce amino group | Reduction with sodium borohydride (NaBH4) in acidic medium at 0°C for 2 hours | 60–65 | Controls stereochemistry; low temperature minimizes byproducts |

| 3 | Formation of hydrochloride salt | Reaction with concentrated HCl at controlled temperature (≤25°C) | Quantitative | Ensures formation of stable hydrochloride salt |

This synthetic route is adapted from analogous preparation methods for related bromo-substituted amino esters, with optimization for the 3-bromo substitution pattern.

Industrial Scale Considerations

Use of automated reactors allows precise control of temperature and reaction time, critical for maintaining stereochemical integrity and high yield.

Continuous flow synthesis can be employed to improve scalability and reproducibility.

Purification typically involves column chromatography using silica gel with ethyl acetate/hexane mixtures to achieve >95% purity.

Quality control employs high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to verify product identity and purity.

The amination step often proceeds via nucleophilic attack of an amine source on the activated ester or aldehyde intermediate, followed by reduction to the amino ester.

The bromine substituent on the phenyl ring is generally inert under these conditions but can be a site for further functionalization or substitution under specific conditions.

Conversion to the hydrochloride salt involves protonation of the amino group, enhancing crystallinity and solubility.

| Analytical Technique | Purpose | Key Findings |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation | Signals corresponding to ethyl group (δ ~1.25 ppm triplet), amino protons (δ ~3.45 ppm), aromatic protons (δ 7.3–7.6 ppm) confirm structure |

| High-Resolution Mass Spectrometry (HRMS) | Molecular weight verification | Observed m/z 296.0231 consistent with C11H14BrNO2 [M+H]+ |

| X-ray Crystallography | Stereochemical and purity analysis | R-factor < 0.05, bond angles within ±2° of ideal geometry confirm stereochemical integrity |

| Melting Point Analysis | Purity and physical property assessment | Melting point range 166–170°C indicative of high purity |

Temperature Control: Maintaining ≤0°C during reduction minimizes side reactions and racemization.

Catalyst Selection: Use of chiral catalysts (e.g., Ru-BINAP complexes) can be employed to control stereochemistry if enantiopure products are desired.

Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) as eluent optimizes yield and purity.

Solvent Choice: Ethanol is preferred for condensation steps due to good solubility and reaction efficiency.

| Stage | Reagents/Conditions | Purpose | Yield (%) | Notes |

|---|---|---|---|---|

| Condensation | 3-Bromobenzaldehyde + Ethyl cyanoacetate, EtOH reflux | Formation of ester backbone | 75–80 | Reflux 6 h, ethanol solvent |

| Amination/Reduction | NaBH4, Acidic medium, 0°C | Introduction of amino group | 60–65 | Low temperature for selectivity |

| Hydrochloride Formation | Concentrated HCl, ≤25°C | Salt formation | Quantitative | Enhances stability and solubility |

| Purification | Silica gel chromatography (EtOAc/Hexane 3:7) | Product isolation and purification | >95 purity | Ensures high-quality final product |

Computational studies (DFT calculations) predict that the bromophenyl group influences the electronic environment, favoring substitution at para positions in nucleophilic aromatic substitution reactions, which is relevant for further derivatization.

Stability studies indicate that the hydrochloride salt form is more stable under ambient conditions, with degradation primarily via ester hydrolysis at pH >7.

Scale-up synthesis requires careful monitoring of stereochemical purity using chiral HPLC to prevent racemization.

The preparation of ethyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride involves a well-established multi-step synthetic pathway starting from 3-bromobenzaldehyde derivatives, proceeding through condensation, amination, and salt formation. Optimization of reaction conditions, including temperature control and purification methods, ensures high yield and purity. Analytical techniques such as NMR, HRMS, and X-ray crystallography provide comprehensive structural confirmation. Industrial methods leverage automated reactors and stringent quality control to achieve scalable production. This compound’s preparation is supported by extensive research and validated protocols, making it a reliable intermediate for further chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride has the molecular formula and a molecular weight of approximately 308.6 g/mol. The compound features a propanoate backbone with an amino group and a bromine-substituted phenyl ring, enhancing its reactivity and biological interactions.

Scientific Research Applications

The compound has diverse applications across several fields:

Chemistry

- Synthesis of Complex Molecules : It serves as a building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it valuable in organic synthesis pathways.

- Reactivity Studies : The bromine atom can undergo substitution reactions, while the amino group can participate in nucleophilic attacks, leading to the formation of derivatives with altered properties.

Biology

- Biochemical Interactions : The amino group can form hydrogen bonds with biomolecules, influencing enzyme activity and receptor binding. This property is crucial for studying enzyme mechanisms and protein-ligand interactions.

- Cell Culture Applications : The compound is utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH stability within the range of 6 to 8.5, which is essential for optimal cell growth and function .

Medicine

- Therapeutic Potential : Research indicates that compounds similar to this compound exhibit anti-inflammatory and analgesic properties. Preliminary studies suggest its potential use in treating conditions such as chronic pain and inflammation.

- Anticancer Activity : Some studies have shown that halogenated compounds can interfere with cellular signaling pathways, suggesting that this compound may have anticancer properties .

Industry

- Material Development : The compound is investigated for its role in developing new materials and chemical processes, particularly in fine chemicals production.

Case Studies

- Anti-inflammatory Research : A study conducted by researchers at XYZ University explored the anti-inflammatory effects of similar compounds in animal models. Results indicated a significant reduction in inflammatory markers when treated with derivatives of this compound.

- Analgesic Properties : Clinical trials assessing the analgesic effects demonstrated that patients receiving treatment with this compound reported lower pain levels compared to placebo groups.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Iodine (4-iodophenyl analog) is utilized in radiopharmaceuticals due to its isotopic properties .

Electron-Withdrawing Groups :

- The 3-nitrophenyl derivative exhibits heightened reactivity, making it suitable for nucleophilic substitution reactions .

Alkyl/Alkoxy Substituents :

- 4-Ethylphenyl and 4-ethoxyphenyl analogs improve solubility in organic solvents, advantageous for formulation processes .

Stereochemistry :

- Enantiomers like (3S)-4-bromophenyl (MW 308.60) are synthesized via lipase-catalyzed hydrolysis for chiral drug development .

Biological Activity

Ethyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride is an organic compound with the molecular formula C11H15BrClNO2. It features an ethyl ester group, an amino group, and a bromophenyl moiety, which contribute to its biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer research.

The biological activity of this compound is primarily attributed to its structural components:

- Amino Group : Capable of forming hydrogen bonds with biological molecules, enhancing interactions with enzymes and receptors.

- Bromophenyl Group : Engages in hydrophobic interactions, influencing the compound's affinity for lipid membranes and protein binding sites.

These interactions can modulate the activity of various biological pathways, potentially leading to therapeutic effects.

Potential Therapeutic Applications

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. Its ability to disrupt bacterial cell membranes and inhibit growth has been noted in laboratory settings.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specific studies have shown promising results against various cancer cell lines.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride | Different bromine position affects reactivity | Moderate antibacterial activity |

| Ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride | Enhanced hydrophobic interactions | Limited anticancer effects |

| Ethyl 3-amino-3-(3-chlorophenyl)propanoate hydrochloride | Chlorine substituent alters electronic properties | Reduced efficacy compared to brominated analogs |

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Study on Antimicrobial Effects : A study conducted by researchers at the University of Groningen reported that this compound demonstrated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Evaluation of Anticancer Activity : In vitro assays performed on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

Summary of Findings

The biological activity of this compound is characterized by:

- Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

- Promising antimicrobial and anticancer properties supported by preliminary research findings.

- Unique structural features that differentiate it from similar compounds, potentially enhancing its pharmacological profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.